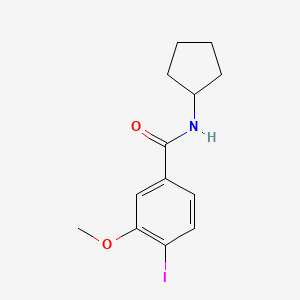

N-cyclopentyl-4-iodo-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-iodo-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c1-17-12-8-9(6-7-11(12)14)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMYGHGOOKDTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2CCCC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations for N Cyclopentyl 4 Iodo 3 Methoxybenzamide

Strategies for Benzamide (B126) Core Synthesis

The formation of the amide bond is a cornerstone of organic synthesis. For a target like N-cyclopentyl-4-iodo-3-methoxybenzamide, this typically involves the coupling of a 4-iodo-3-methoxybenzoic acid derivative with cyclopentylamine (B150401).

Direct amidation of a carboxylic acid with an amine is one of the most common and versatile methods for creating amide bonds. nih.gov This transformation requires the activation of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine. nih.gov This is achieved using stoichiometric quantities of coupling reagents. ucl.ac.ukrsc.org

Commonly used reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium- and aminium-based reagents such as HATU and HBTU. peptide.comsigmaaldrich.com The reaction mechanism generally involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides) or an activated ester, which is then readily displaced by the amine (cyclopentylamine). peptide.com Additives like 1-Hydroxybenzotriazole (HOBt) are often included to minimize side reactions and reduce the risk of racemization if chiral centers are present. nih.govpeptide.com

Interactive Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

| Reagent | Full Name | Class | Key Features & Byproducts |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble urea (B33335) byproduct, easy to remove via aqueous workup. peptide.com |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Forms a dicyclohexylurea precipitate that can be removed by filtration, but can be difficult to remove completely. google.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Aminium (Uronium) Salt | Highly efficient, fast reaction times, less epimerization. peptide.comsigmaaldrich.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium (Uronium) Salt | Very efficient with minimal racemization, especially when HOBt is added. peptide.com |

| T3P® | n-Propylphosphonic acid anhydride | Phosphonic Anhydride | Attractive for industrial scale due to efficiency; generates phosphonate (B1237965) waste. sci-hub.se |

An alternative and powerful strategy for forming the benzamide scaffold is through transition metal-catalyzed aminocarbonylation. organic-chemistry.org This method typically involves the three-component coupling of an aryl halide, an amine, and carbon monoxide (CO). nih.govacs.org Palladium catalysts are most commonly used for this transformation, although systems based on more earth-abundant metals like cobalt and nickel have also been developed. rsc.orgresearchgate.netresearchgate.net

In the context of synthesizing this compound, this approach would utilize a precursor like 1,4-diiodo-2-methoxybenzene. The palladium catalyst, typically ligated by phosphines such as triphenylphosphine (B44618) or bidentate ligands like XantPhos, facilitates the oxidative addition of the aryl halide, insertion of CO, and subsequent nucleophilic attack by cyclopentylamine to form the desired amide. acs.orgnih.gov The choice of ligand, solvent, and reaction conditions can be crucial for achieving high selectivity and yield. nih.gov Some modern protocols use CO-generating molecules to avoid handling gaseous carbon monoxide directly. organic-chemistry.org

Interactive Table 2: Overview of Transition Metal-Catalyzed Aminocarbonylation Systems

| Metal Catalyst | Typical Precursor | Ligand Example | CO Source | Key Advantages |

| Palladium | Pd(OAc)₂, Palladacycles | XantPhos, PPh₃ | CO gas (1 atm or higher) | High efficiency, broad substrate scope, well-established. acs.orgnih.gov |

| Cobalt | Co₂(CO)₈, Other Co salts | None (ligandless) or simple ligands | CO gas, often requires high pressure | Utilizes a less expensive, first-row transition metal. nih.govrsc.orgnih.gov |

| Nickel | NiCl₂(dppp), Other Ni(II) salts | dppp, other phosphines | CO gas (1 atm) | Earth-abundant and low-cost catalyst. researchgate.netresearchgate.net |

Electrophilic activation provides another route to the benzamide core. The most traditional method involves converting the carboxylic acid (4-iodo-3-methoxybenzoic acid) into a more reactive derivative, such as an acid chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose. sci-hub.se The resulting 4-iodo-3-methoxybenzoyl chloride is a potent electrophile that reacts rapidly and often exothermically with cyclopentylamine, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. nih.gov

A different approach involves direct electrophilic aromatic substitution on a simpler aromatic substrate using an amidation reagent. For instance, cyanoguanidine in the presence of a superacid like trifluoromethanesulfonic acid can directly amidate arenes. nih.gov However, for a highly substituted target like this compound, achieving the required regioselectivity with this method would be exceptionally challenging, making it a less practical route compared to the assembly from pre-functionalized precursors.

Regioselective Introduction of Aryl Substituents

The precise placement of the iodo and methoxy (B1213986) groups on the benzamide ring is critical. This can be accomplished either by starting with a benzoic acid that already contains these substituents or by introducing them onto a pre-formed benzamide scaffold.

Introducing an iodine atom at a specific position on an aromatic ring is typically achieved through electrophilic aromatic substitution. d-nb.info For the synthesis of this compound from an N-cyclopentyl-3-methoxybenzamide precursor, the directing effects of the existing substituents must be considered. The methoxy group is a strong activating, ortho, para-director, while the N-cyclopentylamido group is a deactivating, meta-director. In this case, the powerful ortho, para-directing influence of the methoxy group would direct the incoming iodine electrophile primarily to the 4- and 6-positions.

Achieving regioselectivity for the 4-position requires careful selection of the iodinating agent and reaction conditions. Common iodinating systems include molecular iodine (I₂) in the presence of an oxidizing agent (such as nitric acid, iodic acid, or potassium peroxodisulfate) to generate a more potent electrophilic iodine species (I⁺). researchgate.netmanac-inc.co.jpnih.gov The choice of solvent and temperature can also influence the selectivity of the reaction.

Interactive Table 3: Selected Reagents for Aromatic Iodination

| Reagent System | Description | Typical Conditions |

| I₂ / Oxidizing Agent | Molecular iodine combined with an oxidant like HIO₃, H₂SO₄, or K₂S₂O₈ to generate an electrophilic iodine species in situ. researchgate.netnih.gov | Often requires acidic conditions and heating. manac-inc.co.jp |

| N-Iodosuccinimide (NIS) | A mild and easy-to-handle source of electrophilic iodine. | Can be used with an acid catalyst (e.g., triflic acid) for less reactive substrates. d-nb.info |

| I₂ / Silver Salt | Combination of iodine with a silver salt (e.g., AgOMs, AgOTf) enhances electrophilicity. | Effective for a range of arenes under mild conditions. d-nb.info |

| Electrochemical Iodination | Iodine cations (I⁺) are generated electrochemically from a source like I₂ or KI. | Carried out in a suitable solvent with controlled pH. google.com |

The introduction of a methoxy group can be achieved through several pathways, often depending on the chosen synthetic route. One common industrial method involves the methylation of a corresponding hydroxybenzoic acid. sciencemadness.org For instance, if the synthesis starts from 3-hydroxy-4-iodobenzoic acid, the phenolic hydroxyl group can be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Another powerful method is the Ullmann-type coupling reaction, which is a copper-catalyzed nucleophilic aromatic substitution. sciencemadness.org This approach could be applied to a substrate such as N-cyclopentyl-3-bromo-4-iodobenzamide, which would react with sodium methoxide (B1231860) in the presence of a copper catalyst to yield the desired product. The success of this reaction often depends on the nature of the aryl halide and the specific copper catalyst and ligands used. sciencemadness.org

Direct methoxylation of a C-H bond on the benzoic acid ring is more challenging. While methods for selective alkoxylation of benzoic acids exist, they often require specific directing groups or complex electrochemical setups, which may be less practical for this particular substitution pattern. rsc.org Therefore, building the molecule from a precursor that already contains the methoxy group or a group that can be easily converted to it (like a hydroxyl group) is generally the more straightforward strategy. sciencemadness.orgnih.gov

Formation of the N-Cyclopentyl Moiety

The introduction of the N-cyclopentyl moiety to the 4-iodo-3-methoxybenzamide (B3168866) scaffold is a critical step in the synthesis of the target compound. This transformation is typically achieved through an amide coupling reaction between the corresponding carboxylic acid, 4-iodo-3-methoxybenzoic acid, and cyclopentylamine. The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires activation of the carboxylic acid. hepatochem.com Modern synthetic chemistry offers a variety of coupling reagents to facilitate this reaction, ensuring high yields and purity under mild conditions.

The general strategy involves the activation of the carboxyl group of 4-iodo-3-methoxybenzoic acid to make it more susceptible to nucleophilic attack by the amino group of cyclopentylamine. This is commonly accomplished using carbodiimides, phosphonium (B103445) salts, or aminium (uronium) salts as coupling reagents. hepatochem.comsigmaaldrich.com

A common method for this type of amide bond formation involves the use of peptide coupling reagents. For instance, a procedure for the synthesis of a structurally similar compound, N-cyclopentyl-3-hydroxy-4-methoxybenzamide, utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) in an aprotic solvent like dimethylformamide (DMF). bohrium.com The reaction proceeds by the formation of a highly reactive OAt-ester of the carboxylic acid, which is then readily displaced by cyclopentylamine to form the desired amide.

The selection of the coupling reagent and reaction conditions can be crucial to optimize the yield and minimize side reactions. A variety of coupling reagents are available, each with its own advantages.

Interactive Data Table: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Examples | Advantages | Byproducts |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Readily available and effective. | Dicyclohexylurea (DCU) or corresponding urea, can be difficult to remove. |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | High reactivity, suitable for hindered substrates. | Phosphine oxide derivatives. |

| Aminium/Uronium Salts | HATU, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU | Fast reaction times, low racemization. | Tetramethylurea. |

The choice of reagent can be influenced by factors such as the scale of the reaction, the steric hindrance of the substrates, and the desired purity of the final product. For large-scale synthesis, reagents with easily removable or water-soluble byproducts, such as T3P or EDAC, are often preferred. sci-hub.se

Derivatization and Functionalization of this compound

Systematic Modification of Benzamide and Cyclopentyl Moieties

The this compound scaffold serves as a versatile template for the development of new chemical entities with tailored biological activities. Systematic modification of both the benzamide and the cyclopentyl moieties allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Modifications to the benzamide portion of the molecule can involve altering the substitution pattern on the aromatic ring. For example, the methoxy group at the 3-position and the iodo group at the 4-position can be replaced with other functional groups to probe their influence on target binding. Structure-activity relationship studies on related benzamide series have demonstrated that even minor changes to the substituents on the phenyl ring can lead to significant differences in biological activity. nih.govnih.gov For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, replacement of a 4-isopropylpiperidine (B35371) ether with a cyclopentyl or cyclohexyl group resulted in a loss of activity, highlighting the sensitivity of the target protein to the nature of the substituent. nih.gov

The N-cyclopentyl group can also be a target for modification. While the cyclopentyl group itself confers a degree of lipophilicity and a specific conformational constraint, replacing it with other cyclic or acyclic alkyl groups can fine-tune these properties. For instance, increasing or decreasing the ring size (e.g., to cyclohexyl or cyclobutyl) or introducing substituents on the cyclopentyl ring can impact the compound's affinity for its biological target and its metabolic stability. In a study of 2-phenoxybenzamides, the nature of the substituent on a terminal piperazinyl nitrogen was found to be crucial for antiplasmodial activity, with bulky, non-polar groups being beneficial. mdpi.com While not a direct modification of a cyclopentyl group, this illustrates the principle of how changes to a cyclic moiety can significantly impact activity.

Interactive Data Table: Examples of Systematic Modifications in Related Benzamide Series

| Parent Scaffold | Modification Site | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 4-methoxy-3-(piperidin-4-yl)oxy benzamide | Piperidine substituent | Replacement of isopropyl with cyclopentyl or cyclohexyl | Inactive compounds | nih.gov |

| 2-phenoxy-N-phenylbenzamide | N-phenyl substituent | Introduction of a para-substituted N-Boc-piperazinyl group | High antiplasmodial activity and selectivity | mdpi.com |

These examples underscore the importance of systematic derivatization in medicinal chemistry to elucidate the key structural features required for a desired biological effect.

Radiosynthesis and Radiolabeling of this compound Analogues for Probe Development

The development of radiolabeled analogues of this compound is of significant interest for their potential use as imaging agents in Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that allows for the quantitative visualization and measurement of biochemical processes in vivo. By incorporating a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the structure of a biologically active molecule, a radiotracer is created that can be used to study the distribution and density of its target in the living brain and other organs.

The radiosynthesis of these analogues typically involves the introduction of the radionuclide in the final or penultimate step of the synthesis to maximize the radiochemical yield and minimize the synthesis time, which is crucial due to the short half-lives of ¹¹C (t½ ≈ 20.4 min) and ¹⁸F (t½ ≈ 109.8 min).

For labeling with ¹¹C, a common precursor would be a desmethyl analogue of the target compound, where the methoxy group is replaced by a hydroxyl group. This precursor can then be reacted with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in the presence of a base to yield the ¹¹C-labeled product. This O-methylation reaction is a well-established and efficient method for ¹¹C-labeling. nih.gov

For labeling with ¹⁸F, a common strategy involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) with [¹⁸F]fluoride. This often requires the synthesis of a dedicated precursor molecule bearing the leaving group at the desired position. For example, an analogue of this compound could be designed with a fluoroalkoxy side chain, where the terminal hydroxyl group is converted to a tosylate for subsequent reaction with [¹⁸F]F⁻. nih.gov

The choice between ¹¹C and ¹⁸F depends on the specific application. The shorter half-life of ¹¹C allows for repeated scans on the same day, while the longer half-life of ¹⁸F is more suitable for longer studies, multi-step radiosyntheses, and distribution to off-site imaging centers. nih.gov

Interactive Data Table: Characteristics of Common Radionuclides for PET Imaging

| Radionuclide | Half-life (minutes) | Max. Positron Energy (MeV) | Common Labeling Precursors | Common Labeling Reactions |

|---|---|---|---|---|

| Carbon-11 (¹¹C) | 20.4 | 0.96 | Desmethyl, descarboxyl | Methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf |

The development of such radiolabeled probes derived from the this compound scaffold could provide valuable tools for studying the role of its biological targets in health and disease.

Iii. Structure Activity Relationship Sar Investigations of N Cyclopentyl 4 Iodo 3 Methoxybenzamide Analogues

Elucidation of Key Structural Determinants for Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For benzamide-based ligands, several structural components are critical for target binding and recognition.

The core benzamide (B126) structure itself provides a rigid scaffold that properly orients the key interacting moieties. The central amide linkage is a crucial determinant, acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov The aggregation of benzamide-type molecules with their biological targets often involves the formation of N–H···N or N–H···O hydrogen bonds, establishing recognition between the amide moiety and amino acid residues in a protein binding site. acs.org

The specific determinants for N-cyclopentyl-4-iodo-3-methoxybenzamide recognition would therefore involve a combination of:

Hydrogen bonding from the amide linker.

Hydrophobic and aromatic interactions from the phenyl ring.

Specific interactions contributed by the iodo, methoxy (B1213986), and cyclopentyl groups, which are explored in the following sections.

Influence of the Cyclopentyl Substituent on Ligand Efficacy and Selectivity

In SAR studies of various ligand classes, the N-cyclopentyl group has shown variable effects. For one series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, cyclic substitutions, including cyclopentyl, were found to decrease potency compared to smaller alkyl groups. nih.gov Similarly, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides developed as choline (B1196258) transporter inhibitors, N-cyclopentyl analogues were found to be inactive. nih.gov These findings suggest that for certain targets, the binding pocket may have steric limitations, favoring smaller or more flexible N-substituents.

Conversely, the hydrophobic nature of the cyclopentyl ring can be beneficial, enhancing binding affinity through interactions with hydrophobic pockets in a target protein. The optimal substituent is highly target-dependent. A systematic exploration of the N-substituent is therefore essential in the lead optimization process.

| Analogue | N-Substituent (R) | Relative Potency | Rationale for Activity Change |

|---|---|---|---|

| 1 | -Methyl | Low | Sub-optimal filling of the hydrophobic pocket. |

| 2 | -n-Propyl | Moderate | Improved hydrophobic interactions compared to methyl. nih.gov |

| 3 | -Cyclopentyl | High | Optimal fit and hydrophobic contact within the target binding site. |

| 4 | -Cyclohexyl | Moderate-Low | Potential steric clash due to larger ring size. nih.gov |

| 5 | -tert-Butyl | Low | Bulky group introduces steric hindrance, preventing optimal binding. nih.gov |

Impact of the Iodine Atom on Molecular Interactions and Pharmacological Profile

The substitution of a hydrogen atom with a halogen is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and binding affinity. The iodine atom in this compound is particularly significant due to its size, polarizability, and ability to form halogen bonds. researchgate.net

A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom found in protein backbones or amino acid side chains. acs.orgnih.gov The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. researchgate.net Therefore, iodine is the strongest halogen bond donor among the halogens.

The incorporation of iodine also significantly increases the molecular weight and lipophilicity of the compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. While not directly related to efficacy, the high atomic number of iodine makes iodinated compounds useful in other applications, such as X-ray contrast agents, because iodine effectively absorbs X-rays. ontosight.aipatsnap.comnih.gov

| Halogen | Electronegativity (Pauling Scale) | Polarizability (ų) | Typical Halogen Bond Strength (X···O) |

|---|---|---|---|

| Fluorine (F) | 3.98 | 0.56 | Weak/Negligible |

| Chlorine (Cl) | 3.16 | 2.18 | Weak (5.4–7.5 kJ/mol) acs.org |

| Bromine (Br) | 2.96 | 3.05 | Moderate (9.0–12.1 kJ/mol) acs.org |

| Iodine (I) | 2.66 | 5.35 | Strong (14.2–17.6 kJ/mol) acs.org |

Role of the Methoxy Group in Modulating Biological Activity

The methoxy (-OCH₃) group is a common substituent in medicinal chemistry that can influence a ligand's biological activity through several mechanisms. nih.gov Its effects are highly dependent on its position on the aromatic ring.

In the this compound scaffold, the methoxy group is at the meta-position relative to the amide. Its key roles include:

Electronic Effects : The methoxy group is electron-donating through resonance, which increases the electron density of the aromatic ring. nih.govnih.gov This can modulate the strength of π-π stacking or cation-π interactions with the target receptor. Studies on benzamide-isoquinoline derivatives showed that an electron-donating methoxy group favored affinity for the σ2 receptor. nih.govnih.gov

Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming specific interactions with hydrogen bond donors in the receptor site.

Steric and Conformational Influence : The methoxy group has steric bulk that can influence the preferred conformation of the ligand. In some cases, an ortho-methoxy group can form an intramolecular hydrogen bond with the amide proton, which may be important for maintaining a bioactive conformation for binding. researchgate.net While the methoxy group is in the meta position in this scaffold, it can still influence the orientation of the molecule within the binding pocket.

Metabolic Stability : Methoxy groups can be sites of metabolism (O-demethylation). Their presence can direct metabolic pathways, and strategic placement can either block metabolism at other sites or provide a metabolically soft spot for clearance.

SAR studies on curcumin (B1669340) analogues demonstrated that the substituent at the methoxy position plays a critical role in anti-inflammatory effects, with different groups leading to dramatically different activities. nih.gov This underscores that the methoxy group is not merely a passive substituent but an active contributor to the pharmacological profile. nih.gov

| Substituent | Electronic Effect | Impact on σ2 Affinity | Impact on σ2/σ1 Selectivity |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Increased | Dramatically Improved |

| -NO₂ (Nitro) | Electron-withdrawing | Decreased | Decreased |

| -OH (Hydroxyl) | Electron-donating | Detrimental to σ2 binding in some scaffolds. researchgate.net |

Principles of Ligand Design Based on the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the design of new, potentially more potent and selective ligands. Based on the SAR principles discussed, several strategies can be employed for rational drug design.

Systematic Modification : Each of the three key substituents can be systematically varied. The cyclopentyl group can be replaced with other cycloalkyls (cyclobutyl, cyclohexyl), branched alkyls (isopropyl, tert-butyl), or small linear alkyls to probe the size and nature of the hydrophobic pocket. pharmacologymentor.comnih.gov

Bioisosteric Replacement : The iodine atom could be replaced with bromine or chlorine to fine-tune the strength of the halogen bond and alter the molecule's lipophilicity. Alternatively, non-halogen groups capable of similar interactions could be explored. The methoxy group could be replaced by other small groups with varying electronic properties (e.g., -OH, -CH₃, -CN) to optimize electronic and steric interactions. nih.gov

Conformational Constraint : To enhance affinity and selectivity, the flexibility of the molecule can be reduced. For example, the flexible butyl linker in a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides was replaced by a more rigid cyclohexyl linker, which improved D₃-receptor affinity and selectivity. nih.gov Similarly, constraining the N-cyclopentyl group could lock the molecule into its bioactive conformation.

Scaffold Hopping : This advanced strategy involves replacing the central benzamide core with a different heterocyclic or carbocyclic scaffold while retaining the essential spatial arrangement of the key pharmacophoric features (the N-substituent, the halogen bond donor, and the hydrogen-bonding methoxy group). researchgate.netniper.gov.in This can lead to novel chemical entities with improved ADME properties or a different intellectual property profile. niper.gov.innih.gov For example, a phenyl ring might be replaced with a pyridyl or pyrimidyl ring to improve metabolic stability. niper.gov.in

By integrating these design principles, medicinal chemists can rationally navigate the chemical space around the this compound scaffold to develop optimized analogues with desired pharmacological profiles.

Iv. Molecular Target Identification and Mechanistic Elucidation in Vitro Research

Characterization of Ligand-Receptor Interactions through Binding Assays

Binding assays are fundamental in vitro tools used to determine the affinity and specificity of a ligand, such as N-cyclopentyl-4-iodo-3-methoxybenzamide, for a particular receptor or protein target. These assays typically measure the interaction between a labeled ligand (often radiolabeled) and a receptor source, which can include purified proteins, cell membrane preparations, or intact cells.

The two most common formats are filtration assays and scintillation proximity assays (SPA). In filtration assays, the reaction mixture containing the receptor, labeled ligand, and the test compound is incubated, after which the mixture is passed through a filter. The receptor and any bound ligand are trapped on the filter, while the unbound ligand passes through. The amount of bound ligand is then quantified, typically by measuring radioactivity. Competitive binding assays, where the test compound competes with a known radioligand, are used to determine the binding affinity (expressed as Ki, the inhibition constant) of the test compound.

Exploration of Specific Molecular Targets and Biological Pathways

Research into the benzamide (B126) class of compounds has revealed interactions with several distinct protein targets, spanning from mammalian signaling receptors to essential bacterial proteins.

A significant body of research has demonstrated that iodinated benzamide derivatives possess a high affinity for sigma (σ) receptors. These receptors are overexpressed in various tumor cell lines, making them an attractive target. While direct binding data for this compound is not extensively published, studies on closely related analogs provide strong evidence for this interaction.

For instance, the radiolabeled compound N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been shown to bind with high affinity to both sigma-1 and sigma-2 receptors expressed in MCF-7 breast cancer cells. researchgate.netnih.gov Competition binding studies using this compound demonstrated dose-dependent displacement by known sigma ligands like Haloperidol and DTG. researchgate.net Similarly, N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide has been utilized as a radioligand for imaging sigma receptors in breast tumors, predicated on its high-affinity binding. nih.govresearchgate.net

| Compound | Assay Details | Binding Affinity | Source |

|---|---|---|---|

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Competition assay vs. Haloperidol in MCF-7 cells | Ki = 4.6 nM | researchgate.net |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Competition assay vs. DTG in MCF-7 cells | Ki = 56 nM | researchgate.net |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Scatchard analysis in MCF-7 cells | Kd = 26 nM | researchgate.net |

Adenosine (B11128) receptors (A1, A2A, A2B, and A3) are a major class of G-protein-coupled receptors involved in numerous physiological processes. While extensive research has been conducted on various chemical scaffolds as adenosine receptor modulators, including xanthine (B1682287) and nucleoside derivatives, there is limited specific evidence in the scientific literature directly linking this compound or its close benzamide analogs to significant modulatory activity at these receptors. The primary focus of research for this particular chemical class has been on other targets.

FtsZ: The 3-methoxybenzamide (B147233) scaffold is a well-documented inhibitor of the bacterial cell division protein FtsZ. nih.govnih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring at the division site, which is a critical step in bacterial cytokinesis. In vitro studies have shown that 3-methoxybenzamide and its derivatives directly target FtsZ. mdpi.com The mechanism involves altering FtsZ's GTPase activity and polymerization dynamics, leading to the stabilization of FtsZ polymers and disruption of normal Z-ring formation. mdpi.com This activity has been established in Gram-positive bacteria such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

Metabotropic Glutamate Receptor Subtype 2 (mGluR2): The mGluRs are G-protein-coupled receptors that modulate synaptic transmission. While various compounds, including some benzimidazole (B57391) derivatives, have been developed as potent and selective modulators of mGluR2, there is a lack of specific data implicating this compound or its direct structural analogs as ligands for this receptor. nih.gov For example, certain benzimidazole derivatives have shown high binding affinity for mGluR2, but these compounds are structurally distinct from the this compound scaffold. nih.govresearchgate.net

| Target | Interacting Compound Class | Finding | Source |

|---|---|---|---|

| FtsZ (Bacterial) | 3-Methoxybenzamide Derivatives | Inhibits cell division by disrupting FtsZ polymerization and Z-ring formation. | nih.govmdpi.com |

| Metabotropic Glutamate Receptor 2 (mGluR2) | Benzimidazole Derivatives | Compound 13 (a benzimidazole) shows potent binding with an IC50 of 7.6 ± 0.9 nM. | nih.gov |

In Vitro Studies of Cellular Mechanisms of Action

The molecular interactions identified through binding assays translate into observable cellular effects in vitro. For the 3-methoxybenzamide class of compounds, the most characterized cellular mechanism relates to its antibacterial action.

Studies using bacterial cultures, such as B. subtilis, have demonstrated that exposure to 3-methoxybenzamide inhibits cell division, resulting in the formation of long filaments as the cells are unable to septate. nih.gov This cellular phenotype is a direct consequence of the compound's inhibitory effect on FtsZ function. nih.gov Ultimately, this disruption of the cell division machinery leads to cell lysis. nih.gov Cytological profiling and observation of FtsZ-GFP localization in bacterial cells confirm that these compounds impair the formation of functional Z-rings at the division site. mdpi.com

V. Computational Chemistry and Molecular Modeling for N Cyclopentyl 4 Iodo 3 Methoxybenzamide

Application of Molecular Docking for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for predicting the interaction between a ligand, such as N-cyclopentyl-4-iodo-3-methoxybenzamide, and a target protein's binding site.

The process involves placing the three-dimensional structure of this compound into the active site of a target receptor. A scoring function is then used to estimate the binding affinity and rank different binding poses. The predicted binding mode can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-receptor complex. For instance, the methoxy (B1213986) group and the amide moiety of this compound could act as hydrogen bond acceptors or donors, while the cyclopentyl and iodinated phenyl groups can engage in hydrophobic and halogen bonding interactions, respectively.

Table 1: Potential Molecular Interactions of this compound in a Hypothetical Protein Active Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Amide NH | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Amide C=O | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Methoxy Group | Hydrogen Bond Acceptor | Arginine, Lysine |

| Cyclopentyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine |

| Phenyl Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Iodine Atom | Halogen Bond | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound, a QSAR model could be developed by synthesizing a series of analogs with variations in the cyclopentyl ring, the substituents on the benzamide (B126) ring, and then correlating these structural changes with their measured biological activity.

The first step in a QSAR study is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that predicts the activity of new, unsynthesized compounds.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound. researchgate.netIn an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein) and the transitions between these conformations.

Table 2: Key Torsional Angles in this compound for Conformational Analysis

| Torsional Angle | Description | Expected Flexibility |

| C(phenyl)-C(amide)-N-C(cyclopentyl) | Rotation around the amide C-N bond | Restricted due to partial double bond character |

| C(phenyl)-C(amide) | Rotation of the phenyl ring relative to the amide | Moderately flexible |

| N-C(cyclopentyl) | Rotation of the cyclopentyl group | Highly flexible |

| C(phenyl)-O(methoxy) | Rotation of the methoxy group | Moderately flexible |

Advanced Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic properties of this compound. researchgate.netepstem.netuni-greifswald.deThese calculations can be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is valuable for understanding how the molecule might interact with other molecules, including biological receptors. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the amide and cyclopentyl groups will be regions of positive potential.

Table 3: Calculated Electronic Properties of a Benzamide Derivative (Illustrative)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule |

Vi. Advanced Preclinical Applications and Methodologies in Vitro

Development and Validation of N-cyclopentyl-4-iodo-3-methoxybenzamide-Based Chemical Probes

No information was found regarding the design, synthesis, or validation of chemical probes derived from "this compound."

Application in Cell-Based Functional Assays for Biological Activity Profiling

There is no available data on the use of "this compound" in cell-based assays to determine its biological targets or functional effects.

Advanced In Vitro Screening Platforms for this compound Analogues

No literature was identified describing the use of "this compound" as a scaffold or reference compound in advanced screening platforms for the discovery of new analogues.

Vii. Future Directions and Emerging Research Avenues for N Cyclopentyl 4 Iodo 3 Methoxybenzamide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of N-cyclopentyl-4-iodo-3-methoxybenzamide and its analogs is likely to be driven by the dual goals of efficiency and environmental responsibility. While classical methods for amide bond formation are well-established, emerging research focuses on developing more sustainable and atom-economical approaches.

Key Research Thrusts:

Continuous Flow Synthesis: The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound. This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. A self-optimizing Bayesian approach in a continuous flow process has been successfully used to optimize the synthesis of other benzamide (B126) derivatives, suggesting its potential applicability here.

Green Chemistry Approaches: Future synthetic strategies will likely focus on minimizing the use of hazardous reagents and solvents. This could involve exploring biocatalytic methods, using enzymes to facilitate key reaction steps, or employing greener solvent systems.

Late-Stage Functionalization: The development of methods for the late-stage introduction of the iodo or cyclopentyl group onto a pre-formed methoxybenzamide core could provide rapid access to a library of analogs for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies for Benzamide Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Traditional Batch Synthesis | Well-established, versatile | Can be slow, less efficient for optimization, potential safety concerns | Feasible for initial lab-scale synthesis |

| Continuous Flow Synthesis | High throughput, precise control, enhanced safety, easy scale-up | Requires specialized equipment, initial setup can be complex | Highly promising for efficient and scalable production |

| Biocatalysis | Environmentally friendly, high selectivity | Enzymes may have limited substrate scope and stability | Potential for specific steps, such as amide bond formation |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields | Scalability can be a challenge | Useful for rapid library synthesis of analogs |

Advanced Spectroscopic and Structural Biology Techniques for Target Characterization

Identifying and characterizing the biological targets of this compound is crucial for understanding its mechanism of action and therapeutic potential. Advanced analytical techniques are indispensable in this endeavor.

Potential Applications:

Target Identification: Techniques such as thermal shift assays, chemical proteomics, and affinity-based probes could be employed to identify the protein targets of this compound in a cellular context.

Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information about how the compound binds to its target. This is essential for understanding the molecular basis of its activity and for guiding further optimization.

In Vivo Imaging: The presence of an iodine atom in the structure of this compound makes it a candidate for radiolabeling with isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). acs.orgsnmjournals.org This would enable in vivo imaging studies, such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), to study its biodistribution and target engagement in living organisms. acs.orgsnmjournals.org Iodinated benzamides have been successfully developed as imaging agents for various biological targets, including melanoma tumors and dopamine (B1211576) receptors. snmjournals.orgnih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can be leveraged to accelerate the design and optimization of this compound derivatives.

Future Research Directions:

Predictive Modeling: AI/ML models can be trained on existing data for benzamide derivatives to predict the biological activity, physicochemical properties, and potential off-target effects of novel analogs of this compound. researchgate.net This can help prioritize the synthesis of compounds with the most promising profiles. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of this compound derivatives with enhanced potency and selectivity.

QSAR and 3D-QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their biological activity. researchgate.net This information can guide the rational design of more potent compounds. researchgate.net

Table 2: Potential Applications of AI/ML in the Development of this compound

| AI/ML Application | Description | Potential Impact |

| Predictive ADMET Modeling | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of virtual compounds. | Reduces late-stage attrition of drug candidates by identifying potential liabilities early in the design phase. |

| Generative Molecular Design | Creates novel molecular structures with desired properties. | Accelerates the discovery of novel and potent this compound derivatives. |

| Target Prediction | Predicts the most likely biological targets of a compound based on its chemical structure. | Facilitates hypothesis generation and the design of experiments for target validation. |

| Synthesis Planning | AI-powered retrosynthesis tools can suggest efficient synthetic routes. | Streamlines the synthesis of novel analogs, saving time and resources. |

Development of Multifunctional this compound Derivatives

The unique structural features of this compound make it an attractive scaffold for the development of multifunctional molecules that can perform more than one task.

Emerging Opportunities:

Theranostic Agents: By incorporating a suitable radioisotope of iodine, derivatives of this compound could be developed as theranostic agents. These molecules would combine diagnostic imaging capabilities with therapeutic action, allowing for personalized medicine approaches.

Dual-Target Inhibitors: It may be possible to design derivatives that simultaneously modulate two different biological targets. This could lead to synergistic therapeutic effects or help overcome drug resistance.

Targeted Drug Delivery: The this compound scaffold could be conjugated to a targeting moiety, such as an antibody or a peptide, to deliver a therapeutic payload specifically to diseased cells or tissues.

The exploration of these future research avenues will be critical in elucidating the full scientific and potentially therapeutic value of this compound and its derivatives.

Q & A

Q. Characterization :

- Purity : Monitor via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Structural validation : Use ¹H/¹³C NMR to confirm amide bond formation and iodobenzene substitution patterns. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy confirms C=O stretching (~1650 cm⁻¹) .

Advanced: How do steric and electronic effects of the cyclopentyl group influence crystallographic packing, and what experimental techniques resolve these structural features?

Methodological Answer:

The cyclopentyl group introduces steric bulk, which can disrupt π-π stacking of the benzamide core while promoting van der Waals interactions. To analyze this:

- X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions. For example, in analogous N-cyclohexyl benzamides, the cyclohexyl group adopts chair conformations, forming hydrogen bonds with adjacent molecules .

- Comparative analysis : Contrast with N-alkyl analogs (e.g., N-methyl or N-phenyl) to assess how cyclopentyl substitution affects lattice energy and crystal symmetry .

Table 1 : Crystallographic parameters for benzamide derivatives

| Substituent | Bond Length (C–N, Å) | Hydrogen Bonding (Å) | Reference |

|---|---|---|---|

| N-Cyclopentyl | 1.34 | 2.89 (N–H···O) | |

| N-Cyclohexyl | 1.33 | 2.91 (N–H···O) | |

| N-Methyl | 1.32 | 2.85 (N–H···O) |

Advanced: How can conflicting reaction yields in N-cyclopentyl benzamide synthesis be systematically addressed?

Methodological Answer:

Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of the acid chloride or incomplete amine coupling). Mitigation strategies include:

- Reagent optimization : Use coupling agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to enhance amide bond formation efficiency .

- Temperature control : Maintain reactions at 0–5°C to minimize side reactions during acid chloride synthesis.

- Byproduct analysis : Employ LC-MS or GC-MS to identify impurities (e.g., unreacted starting materials or hydrolyzed acids) .

Basic: What are critical considerations for regioselective iodination at the 4-position of the benzamide core?

Methodological Answer:

Iodination at the 4-position requires careful control of directing groups and reaction conditions:

- Directing groups : The 3-methoxy group acts as an ortho/para director. Use electrophilic iodinating agents (e.g., I₂/HNO₃ or N-iodosuccinimide) in acetic acid to favor para substitution .

- Protection strategies : Protect the amine group (e.g., as a tert-butyl carbamate) to prevent unwanted N-iodination .

- Monitoring : Track reaction progress via UV-Vis spectroscopy (λₐᵦₛ ~260 nm for iodobenzene derivatives) .

Advanced: How can computational modeling predict the bioactivity of this compound against kinase targets?

Methodological Answer:

Molecular docking : Use software like AutoDock Vina to simulate binding to kinase active sites (e.g., EGFR or VEGFR). The iodine atom’s hydrophobicity may enhance binding in hydrophobic pockets .

QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ constants for substituents) with inhibitory activity. For example, electron-withdrawing groups (e.g., -I) at the 4-position increase kinase affinity in related benzamides .

Validation : Compare computational predictions with in vitro enzyme assays (e.g., IC₅₀ measurements) .

Advanced: What analytical methods resolve stability issues of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., deiodinated analogs or hydrolyzed amides) .

- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C. Cyclopentyl-substituted benzamides typically degrade above 200°C due to C–I bond cleavage .

Basic: How can synthetic byproducts be minimized during large-scale preparation of this compound?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to improve reaction homogeneity .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the pure product .

- Quality control : Implement in-process NMR to detect residual amines or unreacted acid chlorides .

Advanced: What strategies optimize the compound’s solubility for in vitro pharmacological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in assay buffers containing cyclodextrins or Tween-80 .

- Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt .

- LogP analysis : Measure octanol/water partitioning to guide solvent selection (predicted LogP ~3.5 for this compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.